molecular formula C19H21N5 B2393622 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379985-87-0

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2393622
CAS No.: 2379985-87-0
M. Wt: 319.412
InChI Key: HYOYRWQMNKZXKK-UHFFFAOYSA-N
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Description

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spirocyclic moiety, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The spirocyclic moiety can then be introduced through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic moiety or the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but lack the spirocyclic moiety.

    Spirocyclic Compounds: Compounds with similar spirocyclic structures but different heterocyclic cores.

Uniqueness

The uniqueness of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane lies in its combination of a triazolopyrimidine core with a spirocyclic moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-13-14(2)22-18-20-12-21-24(18)17(13)23-10-19(11-23)8-16(9-19)15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYRWQMNKZXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC4(C3)CC(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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